molecular formula C10H10FNO3 B116150 2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 153381-37-4

2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No.: B116150
CAS No.: 153381-37-4
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-UHFFFAOYSA-N
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Description

Overview of 2-Acetamido-2-(4-fluorophenyl)acetic Acid as a Synthetic Target

This compound is primarily recognized as a synthetic intermediate. Its structure, which combines a fluorinated phenyl group, an acetamido group, and a carboxylic acid, makes it a valuable precursor for more complex molecules. The synthesis of fluorophenylacetic acids and their derivatives is a subject of interest in process chemistry, aiming for efficient and scalable production methods. google.comgoogle.com The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. ethernet.edu.et The core structure is derived from 2-(4-fluorophenyl)acetic acid, a building block in its own right. bldpharm.com The addition of the acetamido group at the alpha-carbon introduces a chiral center, opening pathways to stereospecific targets.

Significance in Chiral Chemistry and Unnatural Amino Acid Derivative Synthesis

The defining structural feature of this compound is the chiral carbon atom where the acetamido and 4-fluorophenyl groups are attached. This makes the compound a key subject in chiral chemistry. The synthesis and separation of its enantiomers, (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid and (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, are crucial for developing stereochemically pure active pharmaceutical ingredients. bldpharm.combldpharm.com

This compound is a quintessential example of an unnatural amino acid derivative. tcichemicals.com Unnatural amino acids are non-proteinogenic amino acids that serve as crucial building blocks in modern drug discovery. sigmaaldrich.com They are incorporated into peptides or used as scaffolds to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. sigmaaldrich.com Derivatives of glycine (B1666218) and other amino acids, such as (S)-2-Amino-2-(4-fluorophenyl)acetic acid, are recognized for their potential biological activities and use as supplements. medchemexpress.commedchemexpress.com The acetamido group in the target compound serves as a protected form of an amino group, making it a stable precursor for incorporation into larger, more complex molecular architectures.

Scope and Research Trajectory within Organic and Medicinal Chemistry

The research trajectory for this compound and its related structures is firmly rooted in medicinal chemistry and drug development. Phenylacetic acid derivatives, in general, are explored for a wide range of biological activities. For instance, various derivatives have been synthesized and investigated for potential anticancer properties. nih.gov Similarly, related compounds have been studied for their anti-inflammatory and analgesic effects, often linked to the inhibition of enzymes like cyclooxygenase (COX). ontosight.ai

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological profile. ethernet.edu.et Therefore, the 4-fluorophenyl moiety of this molecule is of significant interest. Research in this area often involves synthesizing a library of related compounds to establish structure-activity relationships (SAR). For example, studies might explore how modifications to the phenyl ring or the acetamido group affect the compound's biological efficacy. The ultimate goal is to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Compound Properties

Below are tables detailing the properties of the primary compound and its related structures mentioned in this article.

Table 1: this compound and its Enantiomers

Property (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid
CAS Number 136814-99-8 bldpharm.com 136815-01-5 bldpharm.com
Chirality (R)-enantiomer (S)-enantiomer

| Primary Use | Chiral building block | Chiral building block |

Table 2: Related Phenylacetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
2-(4-Fluorophenyl)acetic acid C₈H₇FO₂ 154.14 g/mol sigmaaldrich.com 405-50-5 bldpharm.com Core precursor structure
(S)-2-Amino-2-(4-fluorophenyl)acetic acid C₈H₈FNO₂ 169.16 g/mol medchemexpress.com 19883-57-9 medchemexpress.com Unnatural amino acid
2-(4-Amino-3-fluorophenyl)acetic acid C₈H₈FNO₂ 169.15 g/mol chemscene.com 503315-77-3 chemscene.com Structural analogue

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Acetamido 2 4 Fluorophenyl Acetic Acid

Strategies for Enantioselective Synthesis

Achieving enantiopurity is critical for the application of chiral molecules, particularly in pharmaceuticals. The synthesis of enantiopure 2-acetamido-2-(4-fluorophenyl)acetic acid can be approached through several key methodologies that establish the stereochemistry at the α-carbon.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a bond-forming reaction that creates the chiral center. For precursors to this compound, this often involves the asymmetric transformation of an imine or α-imino ester.

Key catalytic strategies include:

Asymmetric Hydrogenation: A prochiral enamide or imine precursor containing the 4-fluorophenyl group can be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce the chiral amine with high enantiomeric excess.

Catalytic Asymmetric Alkynylation: The direct addition of terminal alkynes to α-imino esters, catalyzed by chiral copper(I) complexes such as those with pybox ligands, can yield β,γ-alkynyl α-amino acid derivatives. pnas.org These products can be subsequently reduced to provide the desired α-amino acid backbone.

Catalytic Asymmetric Alkylation: The enantioselective alkylation of a glycine (B1666218) enolate equivalent, using a chiral phase-transfer catalyst like a Maruoka catalyst, can introduce the 4-fluorobenzyl group with high stereocontrol. elsevierpure.com This approach builds the chiral center directly by forming the carbon-carbon bond.

Catalyst SystemSubstrate TypeTransformationTypical Enantiomeric Excess (ee)
Chiral Rh/Ru-Phosphine ComplexesEnamides/IminesAsymmetric Hydrogenation>95%
Cu(I)/pybox Complexesα-Imino estersAsymmetric Alkynylation80-95% pnas.org
Chiral Phase-Transfer CatalystsGlycine Schiff BasesAsymmetric Alkylation>90% elsevierpure.com
InI/Box-type Ligandsα-Trifluoromethyl Imino EstersAsymmetric Allylation90-99% nih.gov

Table 1: Illustrative examples of asymmetric catalysis methods applicable to the synthesis of α-amino acid moieties.

Enzymatic methods offer high selectivity under mild reaction conditions. Kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.net For this compound, the most relevant enzymatic approach involves the use of acylases.

Acylase I, sourced from sources like porcine kidney or Aspergillus fungus, catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. harvard.edu In this process:

A racemic mixture of this compound (D/L mixture) is exposed to the enzyme.

The acylase selectively hydrolyzes the acetamido group of the L-enantiomer to yield the free L-amino acid, (L)-2-amino-2-(4-fluorophenyl)acetic acid.

The D-enantiomer, (D)-2-acetamido-2-(4-fluorophenyl)acetic acid, remains unreacted.

The resulting mixture of the L-amino acid and the D-N-acetylated amino acid can then be separated based on their different chemical properties (e.g., solubility or charge).

This method is highly effective due to the near-absolute enantioselectivity of Acylase I for a wide range of substrates. harvard.edu While the maximum theoretical yield for the desired enantiomer is 50%, this approach is valued for its operational simplicity and high enantiopurity of the products. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is robust and has been widely applied in the synthesis of α-amino acids. researchgate.net

A common route involves the alkylation of a glycine enolate equivalent attached to a chiral auxiliary. Popular auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com A representative synthesis would proceed as follows:

The chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a glycine derivative.

The resulting imide is deprotonated to form a chiral enolate.

The enolate is then alkylated with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereoselective reaction.

Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically enriched α-amino acid, which can then be acetylated.

A notable large-scale application of this principle involves using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com This method provides high diastereoselectivity and is suitable for producing significant quantities of the target compound. mdpi.com

General Synthetic Approaches to the Core Structure

The synthesis of the core structure of this compound involves the formation of the amide bond and potential modifications of the carboxylic acid group.

The final step in many synthetic routes to this compound is the formation of the acetamido group. This is typically achieved by N-acetylation of the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. glpbio.com This transformation is a specific example of amide bond formation, a fundamental reaction in organic synthesis. numberanalytics.com

Standard conditions for this acetylation include:

Reaction with Acetic Anhydride (B1165640): The amine reacts with acetic anhydride, often in the presence of a base (like pyridine (B92270) or sodium bicarbonate) or in an aqueous medium under Schotten-Baumann conditions.

Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent, typically used with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

For more complex syntheses requiring the coupling of a carboxylic acid and an amine, various coupling reagents are employed to activate the carboxylic acid. researchgate.netunimi.it While not typically required for simple acetylation, these reagents are central to general amide bond synthesis. numberanalytics.com

Coupling Reagent/MethodDescriptionAdvantages
Direct Acetylation
Acetic AnhydrideDirect reaction with the amine.Readily available, efficient for simple amines.
Acetyl ChlorideHighly reactive acyl halide.Fast reaction rates.
General Amide Coupling
COMUUronium-based coupling reagent.High efficiency, low rate of racemization. numberanalytics.com
DIC/DCCCarbodiimide-based reagents.Inexpensive and widely used. numberanalytics.com
ATP-Grasp EnzymesEnzymatic ligation.High specificity and mild conditions. nih.gov

Table 2: Common methods for amide bond formation and acetamidation.

The carboxylic acid moiety in α-phenylacetic acid derivatives like the target compound is a versatile functional group that can undergo various transformations. These reactions allow for the elaboration of the core structure into other valuable chemical entities.

Key functionalization strategies include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-acetamido-2-(4-fluorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a precursor for amides, esters, and other acyl derivatives.

Decarboxylation: While challenging, decarboxylation can occur under specific conditions, such as oxidative decarboxylation, to generate a benzylic radical that can participate in further C-C bond-forming reactions. ossila.com

C-H Functionalization: The carboxylate group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at the ortho position of the phenyl ring. For instance, Pd-catalyzed ortho-arylation has been demonstrated on related mandelic and phenylacetic acid systems. sci-hub.se

These transformations highlight the synthetic utility of the this compound core structure as a building block for more complex molecules.

Introduction of the 4-Fluorophenyl Moiety

The synthesis of the core structure of this compound hinges on the formation of its parent α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine. The introduction of the 4-fluorophenyl group at the α-carbon of glycine is typically achieved through classic amino acid synthesis routes starting from 4-fluorobenzaldehyde (B137897).

Two prominent methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis : This method involves a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org In this specific case, 4-fluorobenzaldehyde is treated with ammonia to form an imine, which is then attacked by a cyanide source (e.g., potassium cyanide) to yield an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired α-amino acid, 4-fluorophenylglycine. wikipedia.org The final step is the N-acetylation of the amino group, commonly achieved by reacting the amino acid with acetic anhydride under basic conditions, to yield the final product. creative-proteomics.com

Bucherer-Bergs Reaction : This reaction provides a pathway to hydantoin (B18101) derivatives, which can then be hydrolyzed to the amino acid. It is a multicomponent reaction where 4-fluorobenzaldehyde reacts with potassium cyanide and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The resulting 5-(4-fluorophenyl)hydantoin is then isolated and subsequently hydrolyzed, typically with a strong base like barium hydroxide (B78521) followed by acidification, to yield 4-fluorophenylglycine. nih.gov Similar to the Strecker pathway, a final N-acetylation step is required to produce this compound.

These established methodologies allow for the efficient incorporation of the 4-fluorophenyl moiety, providing the necessary precursor for the title compound.

Derivatization and Analog Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogs. These modifications can be targeted at the acetamide (B32628) nitrogen, the aromatic ring, or by using the entire molecule as a building block for complex heterocyclic systems.

Structural Modifications at the Acetamide Nitrogen

The acetamide group is a key feature of the molecule. While generally stable, the N-acetyl bond can be cleaved under specific conditions, representing a primary modification at this position. researchgate.net

Hydrolysis (Deacetylation) : The most direct modification is the hydrolysis of the amide bond to regenerate the free amino group of the parent amino acid, 4-fluorophenylglycine. This reaction is typically carried out under strong acidic or basic conditions with heating. The resulting amino acid can then be used in further synthetic steps, such as the introduction of different N-acyl groups to create a library of analogs with varied substituents at the nitrogen atom.

The N-acetyl group serves as a protecting group for the amine, and its removal opens up pathways for diverse functionalization. science.gov For instance, the liberated amine can be reacted with various acyl chlorides or anhydrides to produce a series of N-substituted analogs, allowing for the systematic investigation of structure-activity relationships.

Aromatic Ring Substituent Effects and Transformations

The electronic properties of the 4-fluorophenyl ring significantly influence the chemical characteristics of the molecule, particularly the acidity of the carboxylic acid group.

Inductive Effect : The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.orgpressbooks.pub This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion formed upon deprotonation. pressbooks.pub Any factor that stabilizes this conjugate base will increase the acidity of the parent acid. ucsb.edu Consequently, this compound is a stronger acid than its non-fluorinated counterpart, 2-Acetamido-2-phenylacetic acid. This is reflected in a lower pKa value. libretexts.orgyoutube.com

The table below illustrates the impact of electron-withdrawing groups on the acidity of acetic acid derivatives.

CompoundSubstituent EffectpKa (approximate)Acidity Trend
Acetic AcidReference4.76Baseline
Phenylacetic AcidWeak -I Effect4.31More Acidic
4-Fluorophenylacetic AcidStrong -I Effect4.14Even More Acidic
Trifluoroacetic AcidVery Strong -I Effect0.59Strongest Acid

Data compiled from literature sources. pressbooks.pub

While transformations of the aromatic ring itself, such as nucleophilic aromatic substitution to replace the fluorine atom, are chemically possible, they generally require harsh reaction conditions and are less common for this class of compounds.

Formation of Complex Heterocyclic Derivatives (e.g., Thiazolidinones, Pyrazolopyrimidines, Benzimidazoles)

This compound and its parent amino acid are valuable starting materials for the synthesis of more complex heterocyclic structures with potential biological activities.

Thiazolidinones : The 4-thiazolidinone (B1220212) ring is a common scaffold in medicinal chemistry. orientjchem.orgnih.gov A prevalent synthetic route involves the cyclocondensation of a Schiff base with a mercaptoacetic acid. orientjchem.org Starting from 4-fluorophenylglycine (obtained by deacetylation of the title compound), reaction with an appropriate aldehyde would form a Schiff base. Subsequent reaction with thioglycolic acid would yield a 2,3-disubstituted-4-thiazolidinone derivative. The carboxylic acid moiety would be attached at the 2-position of the thiazolidinone ring.

Pyrazolopyrimidines : The pyrazolo[1,5-a]pyrimidine (B1248293) system is another important heterocyclic core. mdpi.com A general synthesis involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent in a solvent like acetic acid. nanobioletters.comresearchgate.net To utilize this compound in this context, it would need to be converted into a suitable precursor, for example, by transforming the carboxylic acid into a β-keto ester or another 1,3-dielectrophilic species. This multi-step conversion would then be followed by the cyclocondensation reaction with an aminopyrazole to build the fused heterocyclic ring system. nih.gov

Benzimidazoles : Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, a reaction known as the Phillips condensation. chalcogen.roorganic-chemistry.orgsemanticscholar.org The carboxylic acid group of this compound can be directly reacted with a substituted o-phenylenediamine, typically at high temperatures and in the presence of a strong acid catalyst like polyphosphoric acid or hydrochloric acid. This reaction would result in the formation of a benzimidazole (B57391) ring bearing a 2-[acetamido(4-fluorophenyl)methyl] substituent.

The following table summarizes the general synthetic approaches to these heterocyclic systems.

Heterocyclic SystemKey PrecursorsGeneral Reaction Type
Thiazolidinones Amine, Aldehyde, Mercaptoacetic AcidCyclocondensation
Pyrazolopyrimidines Aminopyrazole, 1,3-Dicarbonyl CompoundCyclocondensation
Benzimidazoles o-Phenylenediamine, Carboxylic AcidCondensation (Phillips)

Advanced Spectroscopic and Structural Characterization of 2 Acetamido 2 4 Fluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer a comprehensive view of the molecular structure of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-fluorophenyl group typically appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. Specifically, the protons ortho to the fluorine atom and those meta to it form an AA'BB' system, often appearing as two sets of doublet-of-doublets or triplets in the range of δ 7.0-7.5 ppm. The methine proton (α-proton), being adjacent to the carboxylic acid, the amide group, and the aromatic ring, is expected to resonate as a doublet (due to coupling with the amide proton) at approximately δ 5.5 ppm. The amide proton (NH) would appear as a doublet further downfield, typically between δ 8.0-9.0 ppm, with its chemical shift being sensitive to solvent and concentration. The three protons of the acetyl methyl group are anticipated to be a sharp singlet around δ 2.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show signals for the ten carbon atoms of the molecule. The carbonyl carbons of the carboxylic acid and the amide group are the most deshielded, appearing in the δ 170-175 ppm region. The carbon atom of the 4-fluorophenyl ring directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and resonate around δ 160-165 ppm. The other aromatic carbons will appear in the δ 115-135 ppm range, also showing smaller C-F couplings. The methine carbon (α-carbon) is expected around δ 55-60 ppm, and the acetyl methyl carbon will be the most shielded, appearing at approximately δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (COOH)~11-13Broad Singlet~173
Amide (C=O)--~171
Amide (NH)~8.0-9.0Doublet-
Aromatic C-F--~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C-H (ortho to F)~7.0-7.2Triplet/Doublet of Doublets~116 (d, ²JCF ≈ 22 Hz)
Aromatic C-H (meta to F)~7.3-7.5Triplet/Doublet of Doublets~129 (d, ³JCF ≈ 8 Hz)
Aromatic C (ipso)--~133 (d, ⁴JCF ≈ 3 Hz)
Methine (α-CH)~5.5Doublet~58
Acetyl (CH₃)~2.0Singlet~23

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹⁹F NMR as a Probe for Fluorine Environment and Chiral Derivatizing Agent Applications

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the fluorophenyl moiety.

Furthermore, because the target molecule is chiral (possessing a stereocenter at the α-carbon), ¹⁹F NMR becomes a powerful tool for determining enantiomeric purity. This is achieved by reacting the carboxylic acid with a chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form diastereomers. These newly formed diastereomers are chemically distinct and will exhibit separate signals in the ¹⁹F NMR spectrum. The integration ratio of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for precise quantification of enantiomeric excess. nih.gov

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.govsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a key cross-peak would be observed between the amide (NH) proton and the methine (α-CH) proton, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign the complex AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.eduepfl.ch It would be used to definitively link the proton signals to their corresponding carbon signals, for example, connecting the methine proton signal at ~5.5 ppm to the methine carbon signal at ~58 ppm.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

Precise Mass Determination via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀FNO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its composition.

Table 2: Calculated Exact Masses for this compound and its Common Adducts

Species Formula Calculated Exact Mass (m/z)
Neutral Molecule [M]C₁₀H₁₀FNO₃211.0645
Protonated Ion [M+H]⁺C₁₀H₁₁FNO₃⁺212.0717
Sodiated Ion [M+Na]⁺C₁₀H₁₀FNNaO₃⁺234.0537
Deprotonated Ion [M-H]⁻C₁₀H₉FNO₃⁻210.0572

Fragmentation Pathway Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the arrangement of its functional groups. chemguide.co.uklibretexts.org

For this compound, several key fragmentation pathways can be predicted under positive-ion electrospray ionization (ESI+):

Loss of Water: The protonated molecular ion ([M+H]⁺, m/z 212.07) can readily lose a molecule of water (H₂O, 18.01 Da) from the carboxylic acid group, yielding a fragment ion at m/z 194.06.

Loss of Formic Acid: A common fragmentation for α-amino acids involves the loss of formic acid (HCOOH, 46.01 Da), which would result in a fragment at m/z 166.06.

Amide Bond Cleavage: Cleavage of the N-C bond of the amide can lead to the formation of an acylium ion corresponding to the acetyl group ([CH₃CO]⁺, m/z 43.02) or the complementary fragment.

Benzylic Cleavage: Cleavage of the bond between the α-carbon and the phenyl ring is also plausible. This could lead to the formation of a fluorophenyl-containing fragment or the N-acetylglycine cation. A key fragment would be the fluorobenzyl cation ([F-C₇H₆]⁺) at m/z 109.04.

Analysis of these characteristic fragment ions and neutral losses allows for the comprehensive structural confirmation of the molecule. nih.govraco.cat

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for assessing the purity of this compound and for the analysis of its mixtures. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry, allowing for the identification and quantification of the target compound, its impurities, and potential degradation products.

In a typical LC-MS analysis, a reversed-phase column is employed for the separation. The mobile phase often consists of a mixture of an aqueous component, such as water with a small percentage of formic or acetic acid to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can provide accurate mass measurements, which aids in confirming the elemental composition of the parent ion and any detected impurities.

Tandem mass spectrometry (MS/MS) is utilized for structural confirmation and to differentiate the target compound from isomeric impurities. This involves the fragmentation of the precursor ion and analysis of the resulting product ions. For N-acetylated amino acids, characteristic fragmentation patterns include the loss of water (H₂O) and the loss of a ketene (B1206846) group (CH₂=C=O) from the protonated parent molecule. nih.gov These specific fragmentation patterns provide a high degree of confidence in the identification of this compound in complex matrices.

The data obtained from LC-MS analysis is crucial for determining the purity profile of a sample, identifying any related substances, and ensuring the quality and consistency of the compound for research and development purposes.

Table 1: Predicted LC-MS Parameters and Expected Ions for this compound

ParameterDescription
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Precursor Ion (Positive) [M+H]⁺ (m/z 212.07)
Precursor Ion (Negative) [M-H]⁻ (m/z 210.06)
Common MS/MS Fragments ([M+H]⁺) Loss of H₂O, Loss of CH₂=C=O

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in separations with higher resolution, increased speed, and greater sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC).

A primary application of UPLC for a chiral compound like this compound is in the determination of enantiomeric purity. The biological and pharmacological activities of enantiomers can differ significantly, making the accurate quantification of each enantiomer critical. Chiral UPLC methods can be developed using stationary phases specifically designed to separate enantiomers. These chiral stationary phases (CSPs) create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, their separation.

The development of a UPLC method for the enantiomeric separation of fluorinated phenylglycine derivatives and similar chiral acids often involves screening various types of CSPs and mobile phases to achieve optimal resolution. researchgate.net The introduction of a fluorine atom into the phenyl ring can influence the molecule's interaction with the stationary phase, potentially enhancing chiral recognition and improving separation efficiency. ucj.org.ua

Beyond chiral separations, UPLC is also exceptionally well-suited for impurity profiling. The high resolution of UPLC allows for the separation and detection of closely related impurities, such as synthetic precursors, byproducts, or degradation products, even at very low levels. This capability is vital for process development and quality control, ensuring the final compound meets stringent purity requirements. The speed of UPLC also allows for high-throughput analysis, which is advantageous in screening and optimization studies.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the amide, and the fluorinated aromatic ring.

Based on data from analogous compounds such as acetanilide (B955) and other substituted benzoic acids, the following key vibrational frequencies can be predicted: researchgate.netmdpi.com

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Amide): A sharp to moderately broad peak is anticipated around 3300-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methine group will be just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid and Amide I): The carbonyl stretching vibrations are strong and highly informative. The carboxylic acid C=O stretch is expected around 1720-1700 cm⁻¹. The amide C=O stretch, known as the Amide I band, is a very strong absorption typically found between 1680-1630 cm⁻¹. These two bands may overlap.

N-H Bend (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is a key characteristic of secondary amides and is expected to appear as a strong band in the 1570-1515 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration for an aryl fluoride (B91410) gives rise to a strong absorption in the 1250-1100 cm⁻¹ region of the spectrum.

The precise positions of these bands provide confirmation of the compound's structure and can be used to monitor chemical transformations or identify impurities.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
AmideN-H Stretch3300 - 3250Medium
Carboxylic AcidC=O Stretch1720 - 1700Strong
AmideAmide I (C=O Stretch)1680 - 1630Strong
AmideAmide II (N-H Bend)1570 - 1515Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Aryl FluorideC-F Stretch1250 - 1100Strong

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds, offering a different perspective on the molecular structure. For this compound, the Raman spectrum would clearly show vibrations of the aromatic ring and the C-C backbone.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique where the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) is dramatically amplified. SERS is exceptionally useful for studying molecular interactions at interfaces.

For this compound, SERS can provide detailed insights into how the molecule orients and interacts with a metal surface. It is well-established that aromatic carboxylic acids often adsorb onto silver surfaces through the carboxylate group. nih.gov This interaction would lead to significant enhancements and shifts in the vibrational bands associated with the -COO⁻ group, particularly the symmetric stretching mode around 1400-1350 cm⁻¹. The absence or significant weakening of the C=O stretching band (around 1700 cm⁻¹) and the appearance of the strong carboxylate symmetric stretch would be clear evidence of this binding mechanism.

Furthermore, the orientation of the fluorophenyl ring relative to the surface can be inferred from the enhancement patterns of the ring's vibrational modes. The SERS selection rules dictate that vibrations with components perpendicular to the surface are enhanced most strongly. By analyzing which ring modes are enhanced, it is possible to deduce whether the ring is oriented flat, tilted, or perpendicular to the metal substrate. This information is crucial for understanding interfacial chemistry, which is relevant in fields such as sensor development and catalysis.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For a chiral molecule like this compound, this method is uniquely capable of determining its absolute configuration (the specific R or S arrangement of atoms at the stereocenter) without ambiguity, provided a suitable crystal is grown and appropriate data analysis (e.g., Flack parameter refinement) is performed.

The crystal structure would also elucidate the intermolecular interactions that govern the solid-state packing. Hydrogen bonding is expected to be a dominant feature, with the carboxylic acid group acting as both a hydrogen bond donor (O-H) and acceptor (C=O), and the amide group also participating as a donor (N-H) and acceptor (C=O). These interactions would likely lead to the formation of well-defined supramolecular structures, such as chains or sheets.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, provides valuable insights. nih.gov In this related structure, the amide group is nearly planar and is oriented almost perpendicular to the fluorobenzene (B45895) ring. nih.gov Similar conformational preferences might be expected for the target molecule. The crystal packing of N-acetyl-L-phenylalanine derivatives also reveals extensive hydrogen bonding networks that dictate their solid-state architecture. bohrium.com A full crystallographic analysis of this compound would provide a complete picture of its molecular geometry and the non-covalent forces that stabilize its crystal lattice.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

Structural InformationSignificance for this compound
Absolute Configuration Unambiguously determines the R/S configuration at the chiral center.
Molecular Conformation Reveals the precise 3D shape, including bond lengths, bond angles, and torsion angles.
Crystal Packing Shows how molecules are arranged in the crystal lattice.
Intermolecular Interactions Identifies and quantifies hydrogen bonds, π-π stacking, and other non-covalent forces.
Unit Cell Parameters Defines the dimensions and symmetry of the basic repeating unit of the crystal.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs

A comprehensive analysis of the intermolecular hydrogen bonding and crystal packing motifs for this compound could not be completed. Extensive searches for crystallographic and detailed spectroscopic data specific to this compound did not yield the necessary information to fulfill the requirements of this section.

While research on structurally related compounds, such as other N-arylacetamides and fluorophenyl derivatives, is available, extrapolating these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The specific arrangement of atoms in the crystal lattice, and consequently the hydrogen bonding network, is unique to each compound and can only be determined through experimental methods like single-crystal X-ray diffraction.

Therefore, without access to the specific crystallographic data for this compound, a detailed and accurate description of its intermolecular hydrogen bonding and crystal packing motifs, including the generation of data tables, is not possible.

Computational Chemistry and Theoretical Investigations of 2 Acetamido 2 4 Fluorophenyl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to explore the electronic properties of 2-Acetamido-2-(4-fluorophenyl)acetic acid. By calculating the electron density, DFT provides a detailed understanding of the molecule's behavior.

Electronic Structure, HOMO-LUMO Energy Gaps, and Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov

For analogous compounds, DFT calculations have been used to determine these energy values, which are indicative of the charge transfer that can occur within the molecule. researchgate.net The distribution of HOMO and LUMO across the molecular structure highlights the regions that are electron-donating (HOMO) and electron-accepting (LUMO), respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound

ParameterEnergy (eV)
EHOMO-6.2056
ELUMO-1.2901
Energy Gap (ΔE)4.9155

Note: Data is illustrative and based on a structurally similar compound, 2-(4-Cyanophenylamino) acetic acid, to demonstrate the application of the analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution on a molecule's surface. researchgate.net This map helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. researchgate.net The color-coding on the MEP map indicates the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). researchgate.net Green and yellow areas denote intermediate potential values. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and acetamido groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly of the amide and carboxylic acid groups, would exhibit a positive potential, marking them as sites for nucleophilic attack.

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable isomers and the energy barriers for their interconversion. The presence of rotatable bonds, such as the C-N bond of the amide group and the C-C bond connecting the phenyl ring, allows for various spatial arrangements.

Studies on similar N-acetylated amino acids have shown that the amide bond can exist in both cis and trans conformations, with the trans form generally being more stable. nih.gov The relative energies of different conformers can be calculated to determine the most probable structures under given conditions. This analysis is crucial for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the movements of atoms and molecules, providing a deeper understanding of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could reveal how the molecule behaves in an aqueous solution, including its flexibility, the stability of different conformers, and the formation of intermolecular hydrogen bonds with water molecules. This information is particularly valuable for predicting its behavior in biological systems.

Quantum Chemical Parameters for Reactivity and Interaction Prediction

A range of quantum chemical parameters can be derived from DFT calculations to quantify the reactivity and interaction potential of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior.

Table 2: Key Quantum Chemical Parameters and Their Significance

ParameterSignificance
Ionization Potential (I) The energy required to remove an electron. Related to EHOMO.
Electron Affinity (A) The energy released when an electron is added. Related to ELUMO.
Electronegativity (χ) The ability of an atom to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution.
Chemical Softness (S) The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.

Energy Framework Analysis for Solid-State Interactions

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. eurjchem.comresearchgate.net This analysis helps in understanding the packing of molecules in the solid state and the dominant forces that stabilize the crystal structure. mdpi.com By calculating the interaction energies between molecular pairs, it is possible to identify the key interactions, such as hydrogen bonds and π-π stacking.

For this compound, this analysis would reveal the nature and strength of the intermolecular forces that govern its crystal packing. The resulting 3D energy framework provides a visual representation of the interaction topology, highlighting the pathways of strongest interaction within the crystal. This is crucial for understanding the material's physical properties, such as solubility and melting point.

Applications in Medicinal Chemistry and Biological Research for 2 Acetamido 2 4 Fluorophenyl Acetic Acid Derivatives

Utilization as a Chiral Building Block for Pharmaceutical Intermediates

The 2-acetamido-2-aryl acetic acid framework is a valuable chiral building block in the synthesis of more complex pharmaceutical intermediates. nih.govevonik.com The stereochemistry of the α-carbon is often crucial for biological activity, making enantiomerically pure starting materials highly sought after. Techniques such as asymmetric hydrogenation are employed to produce specific stereoisomers of these building blocks. nih.gov These chiral intermediates are then incorporated into larger molecules to create active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including oncology. evonik.com For instance, related phenylacetic acid derivatives are key intermediates in the synthesis of various drugs, highlighting the importance of this structural class in the pharmaceutical industry. google.com The synthesis of these intermediates often involves multi-step processes where the core acetamido acid structure is strategically modified. google.com

Pharmacological Profiling of Derivatives

Derivatives based on the phenylacetic acid scaffold have been evaluated for their anti-inflammatory properties. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. mdpi.com Studies on related heterocyclic derivatives have demonstrated both in vitro and in vivo anti-inflammatory effects. researchgate.net For example, in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, compounds can show a significant reduction in paw swelling. nih.govplu.mx The anti-inflammatory effects can be attributed to the inhibition of pro-inflammatory markers, including COX-2, tumor necrosis factor-alpha (TNF-α), and interleukins. nih.govmdpi.com Research on various acetamide (B32628) derivatives has confirmed their potential to suppress the release of pro-inflammatory cytokines, suggesting a protective effect against inflammation. mdpi.com

Numerous studies have synthesized and evaluated 2-(4-fluorophenyl)acetamide derivatives for their potential as anticancer agents. nih.govnih.gov These compounds have been tested against a panel of human cancer cell lines, with results indicating varying degrees of cytotoxic activity.

In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were screened against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results showed that the compounds were generally more effective against the PC3 cell line. nih.govbrieflands.com A clear structure-activity relationship was observed, where derivatives containing an electron-withdrawing nitro moiety (compounds 2a-2c) demonstrated higher cytotoxicity than those with an electron-donating methoxy group (compounds 2d-2f). nih.govnih.gov For example, compound 2b, with a meta-nitro substituent, was one of the most active against the PC3 cell line, with an IC50 value of 52 μM. nih.gov

Similarly, another investigation into 2-(4-fluorophenyl)-N-halophenylacetamide derivatives found that all tested compounds showed better cytotoxic activity towards the PC3 cell line compared to other cell lines like HeLa (cervical cancer), ACHN (renal cell carcinoma), MCF-7, and HL-60. brieflands.com Other research has confirmed the potential of phenylacetamide derivatives to induce apoptosis in cancer cells, a key mechanism for many chemotherapeutic agents. semanticscholar.org

Below is a summary of the cytotoxic activity of selected 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

CompoundSubstituent on N-phenyl ringIC50 (μM) vs. PC3IC50 (μM) vs. MCF-7IC50 (μM) vs. HL-60
2ao-nitro120>200150
2bm-nitro52180110
2cp-nitro80100130
2do-methoxy>200>200>200
2em-methoxy190>200>200
2fp-methoxy180>200>200
Imatinib (Reference)-4098>100

The kynurenine pathway is a critical metabolic route for tryptophan and is implicated in various diseases, including neurological disorders. mdpi.com Two key enzymes in this pathway are kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase or KMO) and kynureninase. nih.govnih.gov Inhibition of these enzymes can alter the levels of neuroactive metabolites. For instance, inhibiting KMO and kynureninase can increase the brain's concentration of kynurenic acid, an antagonist of ionotropic glutamate receptors, which may have therapeutic benefits. nih.gov

While direct studies on 2-acetamido-2-(4-fluorophenyl)acetic acid derivatives as inhibitors for these specific enzymes are not detailed in the provided context, the search for potent enzyme inhibitors is a major focus of drug discovery. nih.gov KMO, in particular, is a target for developing treatments for neurodegenerative diseases. nih.gov The development of inhibitors often involves synthesizing analogs of the natural substrate, kynurenine, to block the enzyme's active site. nih.gov For example, m-nitrobenzoylalanine was identified as a potent inhibitor of kynurenine hydroxylase with an IC50 of 0.9 µM. nih.gov

TSPO Ligands: The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant drug target, particularly for neuroinflammation imaging and therapy. nih.gov TSPO expression is upregulated in activated microglia, which are associated with various central nervous system (CNS) diseases. nih.gov Derivatives based on a pyrazolopyrimidine acetamide scaffold, which incorporates a fluorophenyl moiety, have been synthesized and shown to be potent TSPO ligands. nih.gov

One study developed a series of novel N,N-disubstituted pyrazolopyrimidine acetamides, with all new ligands showing picomolar to nanomolar affinity for TSPO. nih.gov Notably, the compound GMA 15 demonstrated an exceptionally high affinity with a Ki value of 60 pM, representing a 61-fold increase in affinity compared to the reference standard DPA-714 (Ki = 3.66 nM). nih.gov This highlights the importance of the fluorophenyl group in achieving high-potency binding. These high-affinity ligands are promising candidates for the development of PET imaging agents to visualize neuroinflammation in vivo. semanticscholar.org

CompoundBinding Affinity (Ki)Reference
GMA 1560 pM nih.gov
DPA-714 (Reference)3.66 nM nih.gov
PK11195 (Reference)- nih.gov

GABA-A Receptor Positive Allosteric Modulators: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter GABA in the CNS. nih.gov It is a well-established target for drugs used to treat anxiety, sleep disorders, and epilepsy. nih.govnih.gov These drugs often act as positive allosteric modulators (PAMs), enhancing the effect of GABA. nih.gov Conversely, negative allosteric modulators (NAMs) can produce effects like anxiety and convulsions. wikipedia.orgmdpi.com While various chemical classes, such as benzodiazepines, are known to modulate the GABA-A receptor, specific studies detailing this compound derivatives as PAMs were not prominently featured in the search results. However, the exploration of novel scaffolds for GABA-A receptor modulation is an active area of research, with natural products like flavonoids also being investigated as potential modulators. mdpi.com

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization to improve a compound's potency, selectivity, and pharmacokinetic profile.

For the anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a clear SAR was established. nih.govnih.gov The nature and position of the substituent on the N-phenyl ring significantly influenced cytotoxicity. Electron-withdrawing groups, specifically the nitro group, conferred greater activity against the PC3 prostate cancer cell line than electron-donating methoxy groups. nih.govnih.gov Furthermore, the position of the nitro group was also important, with the meta-substituted derivative (compound 2b) showing the highest potency (IC50 = 52 μM). nih.gov This suggests that electronic and steric factors play a crucial role in the compound's interaction with its biological target.

In the development of TSPO ligands, SAR studies have focused on modifying the acetamide scaffold to enhance binding affinity. The synthesis of a series of N,N-disubstituted pyrazolopyrimidine acetamides allowed for a systematic exploration of the chemical space. The discovery that compound GMA 15 possesses picomolar affinity underscores the success of this optimization strategy. nih.gov Further optimization of such potent hits is a critical step in the drug discovery pipeline, aiming to improve properties like metabolic stability and brain penetration for potential use as PET imaging agents or therapeutics. nih.govdndi.org

Impact of Stereochemistry on Biological Activity

Chirality is a fundamental aspect of drug design, as biological systems, including enzymes and receptors, are inherently chiral. The stereochemistry of molecules based on the 2-acetamido-2-aryl-acetic acid backbone can play a pivotal role in their biological activity. nih.govnih.gov Generally, different enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and interaction with biological targets. nih.gov

In the context of α-amino acid derivatives, the spatial orientation of the substituents around the chiral α-carbon dictates how the molecule fits into a protein's binding site. For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Studies on analogous chiral compounds, such as the isomers of 3-Br-acivicin, have demonstrated that biological activity can be highly dependent on stereochemistry. nih.govnih.govresearchgate.net In that specific case, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that cellular uptake is mediated by stereoselective mechanisms like L-amino acid transport systems. nih.govnih.gov This principle underscores the importance of stereoselective synthesis and testing for derivatives of this compound to identify the most potent and selective stereoisomer for a given biological target.

Role of Aromatic Substitution and Acetamido Moiety in Bioactivity

The chemical features of the this compound scaffold, namely the 4-fluorophenyl ring and the N-acetamido group, are critical determinants of its biological profile. Strategic modifications to these moieties are a cornerstone of structure-activity relationship (SAR) studies for this class of compounds.

The aromatic substitution , specifically the fluorine atom at the para-position of the phenyl ring, is a key feature used extensively in medicinal chemistry. nih.govresearchgate.netresearchgate.net The introduction of fluorine can profoundly influence a molecule's physicochemical properties in several ways:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Placing a fluorine atom on an aromatic ring can block sites susceptible to oxidative metabolism, such as aromatic hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life. chemrxiv.orgmdpi.com

Binding Affinity : Fluorine is the most electronegative element, and its presence can alter the electronic properties of the aromatic ring. nih.gov This can lead to more favorable interactions with protein targets through the formation of hydrogen bonds or other polar contacts, potentially enhancing binding affinity and potency. researchgate.netnih.gov

The acetamido moiety (–NHCOCH₃) is also integral to the bioactivity of these derivatives. As part of the N-acyl-α-amino acid framework, it provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for molecular recognition at receptor binding sites. nih.govnih.govresearchgate.net SAR studies on related scaffolds, such as 2-phenylaminophenylacetic acid derivatives, have shown that structural changes, including halogen substitutions on the aromatic ring, have a pronounced effect on biological activity and cytotoxicity. nih.govresearchgate.netsemanticscholar.org Similarly, research on acetamide derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents, with the nature of the substituents significantly influencing their activity. researchgate.netnih.gov

In Silico Drug Design and ADMET Studies

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the behavior of drug candidates, thereby reducing the time and cost associated with experimental screening. For derivatives of this compound, these techniques provide valuable insights into their therapeutic potential and drug-like properties.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method allows researchers to visualize and analyze the interactions between the drug candidate and the amino acid residues within the active site of a protein, such as an enzyme or receptor. researchgate.netnih.gov

For derivatives of the 2-acetamido-2-aryl-acetic acid scaffold, docking studies can elucidate the molecular basis of their activity. For instance, in studies of similar compounds, docking has been used to predict binding modes with various biological targets, including cyclooxygenase (COX) enzymes, kinases, and DNA. researchgate.netmdpi.com The analysis typically reveals key interactions, such as:

Hydrogen Bonds : The acetamido group's N-H and C=O, as well as the carboxylic acid, can form hydrogen bonds with polar residues in the binding pocket.

Hydrophobic Interactions : The 4-fluorophenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic or aliphatic residues.

Halogen Bonds : The fluorine atom itself can participate in halogen bonding or other specific polar interactions, contributing to binding affinity. nih.gov

The results of docking studies are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. These predictions help prioritize which derivatives to synthesize and test experimentally.

Compound ClassTarget ProteinPredicted Key InteractionsReference
Phenylacetic Acid DerivativesUrease EnzymePolar interactions with TYR544 and ALA284 residues researchgate.net
Acetamide DerivativesCOX-2 EnzymeInteraction with the active site, surpassing the parent acid mdpi.com
Thiazole Schiff Base DerivativesBacterial ReceptorsStable binding within the active site during simulation nih.gov

Computational Assessment of Metabolic Stability

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are used to predict the pharmacokinetic and safety profiles of drug candidates early in the discovery process. nih.govresearchgate.netmdpi.com A crucial component of these predictions is the assessment of metabolic stability.

For this compound derivatives, the presence of the fluorine atom is a deliberate design choice to enhance metabolic stability. chemrxiv.orgresearchgate.netemerginginvestigators.org Computational models can predict the likelihood of a compound being metabolized by key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. mdpi.com The models analyze the structure to identify potential sites of metabolism (SOMs). The para-position of a phenyl ring is a common site for oxidative metabolism. By placing a fluorine atom at this position (C4), this metabolic pathway is blocked, as the C-F bond is highly resistant to enzymatic cleavage. nih.govmdpi.com

In silico ADMET tools can provide predictions for various properties, as shown in the table below for hypothetical derivatives.

Predicted PropertyDesired Outcome for Drug CandidateRole of 4-Fluorophenyl Group
Metabolism (CYP Inhibition) Low inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6)The fluorine atom can alter electronic properties, potentially reducing unwanted interactions with CYP enzymes.
Metabolic Stability High resistance to metabolic breakdownThe 4-fluoro substituent blocks a primary site of oxidative metabolism, increasing stability. mdpi.com
Intestinal Absorption High predicted absorption percentageFluorine can modulate lipophilicity to an optimal range for passive diffusion across the gut wall. researchgate.net
Oral Bioavailability HighEnhanced metabolic stability and good absorption contribute to higher oral bioavailability. researchgate.net

These computational assessments help guide the design of derivatives with improved drug-like properties, ensuring that potent compounds also have a favorable pharmacokinetic profile for further development. nih.govmdpi.com

Advanced Analytical Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is fundamental for the accurate analysis of 2-Acetamido-2-(4-fluorophenyl)acetic acid. This involves the strategic selection of columns, mobile phases, and detection parameters to achieve optimal separation of the target compound from its enantiomer and potential impurities.

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is a crucial aspect of quality control for chiral compounds. Chiral HPLC methods are specifically designed to separate enantiomers, allowing for their individual quantification. The development of such a method for this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability in separating a wide range of chiral compounds. bldpharm.com

The selection of the mobile phase is equally critical. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly employed. The addition of a small amount of an acidic or basic modifier can significantly influence the retention and resolution of the enantiomers. For acidic compounds like this compound, an acidic modifier is typically used. In reverse-phase mode, aqueous buffers are used in combination with organic solvents like acetonitrile (B52724) or methanol.

A hypothetical chiral HPLC method for determining the enantiomeric excess of this compound is detailed in the interactive table below.

Table 1: Hypothetical Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL

Reverse-Phase HPLC for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for determining the purity of a drug substance and for identifying and quantifying any process-related impurities or degradation products. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase.

The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds. For an acidic compound, performing the analysis at a pH below its pKa ensures that it is in its neutral form, leading to better retention and peak shape. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate impurities with a wide range of polarities.

A representative RP-HPLC method for the purity and impurity profiling of this compound is outlined in the interactive table below.

Table 2: Representative Reverse-Phase HPLC Method Parameters

ParameterCondition
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Method Validation for Analytical Precision and Robustness

Once an HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides evidence of the method's reliability. The validation of analytical methods is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). jetir.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of the analytical methods for this compound would involve a series of experiments to establish these parameters. The results of these validation studies would be documented to demonstrate the method's suitability for routine quality control analysis.

A summary of typical acceptance criteria for the validation of an HPLC method is presented in the interactive data table below.

Table 3: Typical HPLC Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
SpecificityNo interference at the retention time of the main peak and impurities.
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
RobustnessSystem suitability parameters are met after minor changes to the method.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements

Current research has primarily focused on compounds structurally related to 2-Acetamido-2-(4-fluorophenyl)acetic acid rather than the molecule itself. The parent compound, 4-Fluorophenylacetic acid, is recognized as a versatile intermediate in the synthesis of pharmaceuticals, including fluorinated anesthetics and other specialty chemicals. nbinno.com Research on derivatives has successfully demonstrated biological activity, providing a strong rationale for investigating the therapeutic potential of the title compound.

Notably, amide derivatives of the closely related 2-(4-fluorophenyl)acetic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov These studies form the foundational evidence that the 4-fluorophenylacetic acid core is a viable pharmacophore for developing new therapeutic agents. Furthermore, related acetamido derivatives have been investigated for anti-inflammatory and analgesic properties, suggesting a mechanism of action that may involve the inhibition of cyclooxygenase (COX) enzymes. ontosight.aimdpi.com The presence of the acetamido group is a key structural feature in many biologically active molecules, and its incorporation into the 4-fluorophenylacetic acid framework represents a logical step in the exploration of new drug candidates.

Prospective Synthetic Routes and Derivatization Strategies

The future synthesis of this compound and its novel derivatives can evolve from established chemical principles. The most direct prospective route involves the N-acetylation of its corresponding amino acid precursor, 2-Amino-2-(4-fluorophenyl)acetic acid, using reagents like acetic anhydride (B1165640) or acetyl chloride under appropriate base conditions.

Future derivatization strategies could explore modifications at several key positions to modulate pharmacokinetic and pharmacodynamic properties:

Carboxylic Acid Moiety: Conversion of the acid to esters, amides, or hydrazones can yield derivatives with altered solubility, stability, and biological activity. Amide coupling reactions, for instance, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to link the core structure to various amines, creating a library of new chemical entities. nih.govnih.gov

Acetamido Group: Modification of the acetyl group to other acyl or functional groups could influence receptor binding and metabolic stability.

Phenyl Ring: While the fluorine atom at the para-position is a key feature, exploring additional substitutions on the phenyl ring could further enhance biological activity.

These strategies would enable the creation of a diverse library of compounds for systematic structure-activity relationship (SAR) studies, aiming to identify derivatives with optimized potency and selectivity.

Emerging Biological Applications and Therapeutic Potentials

Drawing from the bioactivity of analogous compounds, this compound and its future derivatives present significant therapeutic potential in several key areas.

Anticancer Potential: Derivatives of 2-(4-Fluorophenyl)acetic acid have demonstrated cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov This suggests that the 4-fluorophenylacetamide scaffold is a promising starting point for the development of novel anticancer agents. Future research should focus on synthesizing and screening derivatives of this compound to evaluate their efficacy and mechanism of action against a broader panel of cancer cells.

Anti-inflammatory and Analgesic Effects: Compounds with similar structures have been investigated for their potential to inhibit COX enzymes, which are key targets in inflammation and pain pathways. ontosight.aimdpi.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to create anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.commdpi.com The this compound structure could serve as a scaffold for designing novel non-steroidal anti-inflammatory drugs (NSAIDs).

The table below summarizes the cytotoxic activity of related N-phenylacetamide derivatives, highlighting the potential for this class of compounds. nih.gov

CompoundSubstitution on N-phenyl ringCell LineIC₅₀ (μM)
2b m-nitroPC352
2c p-nitroPC380
2c p-nitroMCF-7100
Imatinib (Reference) -PC340
Imatinib (Reference) -MCF-798

This table is based on data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Integration of Advanced Computational and Analytical Techniques

To accelerate the discovery and development process, the integration of modern computational and analytical methods is crucial.

Computational Chemistry:

Molecular Docking: In-silico docking studies can predict the binding affinities and modes of interaction of new derivatives with therapeutic targets like COX-2 or protein kinases in cancer pathways. This allows for the rational design of more potent and selective molecules before their synthesis. mdpi.com

Density Functional Theory (DFT): DFT studies can be used to understand the structural and electronic properties of the molecule, which are critical for its reactivity and biological interactions. These computational analyses can help in characterizing the synthesized compounds and correlating their structural features with observed activity. researchgate.net

Pharmacokinetic Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like profiles. mdpi.com

Advanced Analytical Techniques:

Spectroscopy and Crystallography: The unambiguous characterization of novel synthesized derivatives will rely on advanced techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray diffraction. researchgate.net X-ray crystallography, in particular, provides definitive structural confirmation and insights into intermolecular interactions in the solid state.

Chromatography: High-performance liquid chromatography (HPLC) and other advanced chromatographic techniques will be essential for the purification of synthesized compounds and for studying their metabolic stability in in-vitro assays. nih.gov

By combining these advanced techniques, future research on this compound can progress efficiently from rational design and synthesis to biological evaluation, unlocking its full therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for 2-Acetamido-2-(4-fluorophenyl)acetic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example:

  • Step 1: Condensation of 4-fluorophenylacetic acid derivatives with acetamide groups under controlled pH (e.g., using carbodiimide coupling agents).
  • Step 2: Hydrolysis and neutralization of intermediates, as demonstrated in analogous fluorophenyl sulfonamide syntheses .
  • Step 3: Purification via recrystallization or column chromatography.
    Key challenges include avoiding racemization at the chiral center and ensuring regioselectivity for the fluorophenyl group.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography: Resolve the stereochemistry and confirm the spatial arrangement of the fluorophenyl and acetamido groups. Refinement using programs like SHELXL is standard .
  • NMR spectroscopy:
    • ¹H NMR: Look for characteristic shifts (e.g., aromatic protons near δ 7.1–7.3 ppm for fluorophenyl; acetamido CH3 near δ 2.0 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O) signals at ~170–175 ppm.
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M-H]⁻ ion for exact mass matching) .

Advanced: What challenges arise in crystallographic refinement of fluorinated analogs like this compound?

Methodological Answer:
Fluorine atoms introduce complexities due to their high electron density and potential for disorder:

  • Disorder modeling: Fluorine’s small size and high electronegativity may cause split positions, requiring advanced refinement strategies in SHELXL .
  • Thermal parameters: Anisotropic displacement parameters (ADPs) for fluorine must be carefully adjusted to avoid overfitting .
  • Data resolution: High-resolution data (≤1.0 Å) is preferred to resolve fluorine’s positional ambiguity, as seen in studies of related fluorophenyl acids .

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic comparison:

  • Halogen effects: Replace fluorine with chlorine (e.g., 2-Acetamido-2-(4-chlorophenyl)acetic acid) to assess changes in lipophilicity and binding affinity. Chlorine’s larger size may alter steric interactions .
  • Electronic effects: Fluorine’s electron-withdrawing nature impacts hydrogen-bonding potential. Computational modeling (DFT) can predict charge distribution differences.
  • Biological assays: Test modified analogs in enzymatic or cellular assays to correlate structural changes with activity (e.g., anti-inflammatory or antimicrobial effects) .

Advanced: How should researchers address contradictory spectral or crystallographic data?

Methodological Answer:
Contradictions often arise from experimental conditions or impurities:

  • NMR discrepancies: Ensure solvent and temperature consistency. Compare with deuterated analogs to rule out solvent effects.
  • Crystallographic variations: Cross-validate with multiple datasets. For example, positional parameters for fluorophenylacetic acid derivatives may differ due to polymorphism or packing effects .
  • Reproducibility: Synthesize batches under strictly controlled conditions and use high-purity reagents.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific data for this compound is limited, general protocols for fluorinated aromatics apply:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and handling .
  • Spill management: Neutralize acids with sodium bicarbonate and dispose via hazardous waste channels.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What analytical techniques optimize purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (0.1% TFA) gradient.
  • Chiral chromatography: Resolve enantiomers using chiral stationary phases (e.g., amylose-based) to confirm stereochemical purity .
  • Elemental analysis: Validate C, H, N, and F content (±0.3% tolerance).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.